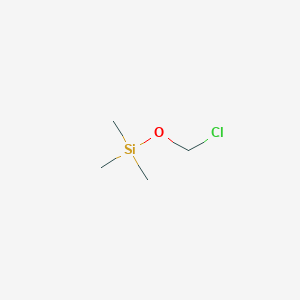

(Chloromethoxy)trimethylsilane

CAS No.: 23586-77-8

Cat. No.: VC15736959

Molecular Formula: C4H11ClOSi

Molecular Weight: 138.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23586-77-8 |

|---|---|

| Molecular Formula | C4H11ClOSi |

| Molecular Weight | 138.67 g/mol |

| IUPAC Name | chloromethoxy(trimethyl)silane |

| Standard InChI | InChI=1S/C4H11ClOSi/c1-7(2,3)6-4-5/h4H2,1-3H3 |

| Standard InChI Key | AGQQMHKCHBWIAX-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)OCCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

(Chloromethoxy)trimethylsilane consists of a silicon atom bonded to three methyl groups, a chloromethoxy group (-OCH2Cl), and a fourth methyl group. Its molecular formula is C4H11ClOSi, with a molar mass of 150.67 g/mol . The compound is structurally distinct from (chloromethyl)trimethylsilane (CAS 2344-80-1), which lacks the oxygen atom in the functional group. This distinction significantly alters its chemical behavior, particularly in hydrolysis and oxidation reactions .

Synthesis and Industrial Production

Synthetic Routes

(Chloromethoxy)trimethylsilane is synthesized via the reaction of trimethylchlorosilane with methanol in the presence of a base, such as pyridine, to scavenge HCl byproducts:

This method ensures high yields under anhydrous conditions . Alternative pathways involve the chlorination of methoxytrimethylsilane using reagents like thionyl chloride (SOCl₂) .

Industrial-Scale Manufacturing

Industrial production emphasizes strict moisture control due to the compound’s susceptibility to hydrolysis. Processes are conducted in sealed reactors under inert atmospheres (e.g., nitrogen or argon) to prevent side reactions .

Physical and Chemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 96–98°C (estimated) | |

| Density | 0.886 g/cm³ at 20°C | |

| Refractive Index | 1.418 (20°C) | |

| Vapor Pressure | 50.6 mmHg at 25°C (estimated) | |

| Solubility in Water | 0.4 g/L at 20°C |

Reactivity and Stability

The compound exhibits moderate stability under anhydrous conditions but hydrolyzes readily in the presence of moisture, yielding hydrochloric acid and methoxytrimethylsilanol:

This reactivity necessitates storage in moisture-free environments .

Applications in Chemical Synthesis

Protective Group in Organic Chemistry

The trimethylsilyl group acts as a temporary protective moiety for hydroxyl (-OH) and amine (-NH₂) functionalities during multi-step syntheses. For example, it is employed in the protection of sugars and nucleosides .

Intermediate in Organosilicon Chemistry

(Chloromethoxy)trimethylsilane serves as a precursor for synthesizing functionalized silanes, such as alkoxysilanes used in crosslinking agents for silicones .

| Hazard Category | GHS Code | Statement |

|---|---|---|

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Precautionary Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats .

-

Ventilation: Use in fume hoods or well-ventilated areas to avoid vapor accumulation .

-

First Aid:

Regulatory and Environmental Considerations

Regulatory Compliance

-

TSCA Listing: Compliant with U.S. Toxic Substances Control Act inventory requirements .

-

DOT Classification: Classified as a flammable liquid (UN 1993, Packing Group II) .

Comparative Analysis with Related Compounds

(Chloromethoxy)trimethylsilane vs. (Chloromethyl)trimethylsilane

| Property | (Chloromethoxy)trimethylsilane | (Chloromethyl)trimethylsilane |

|---|---|---|

| CAS Number | 23586-77-8 | 2344-80-1 |

| Functional Group | -OCH2Cl | -CH2Cl |

| Boiling Point | 96–98°C | 96°C |

| Hydrolysis Rate | Moderate | Rapid |

Future Research Directions

Further studies are needed to:

-

Optimize synthetic protocols for higher yields and reduced byproducts.

-

Explore catalytic applications in asymmetric synthesis.

-

Assess long-term environmental impacts of silicone degradation products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume